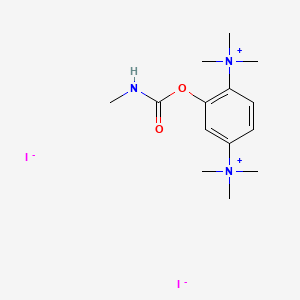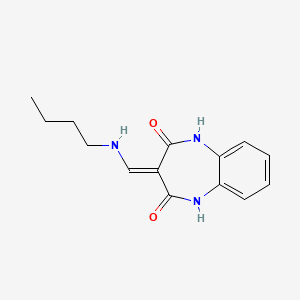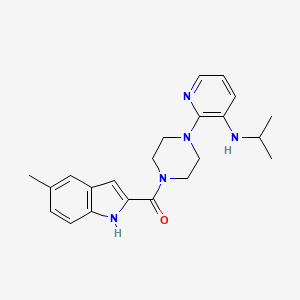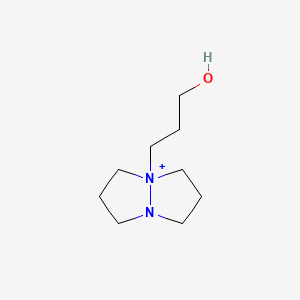
3-Sulfopropyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Sulfopropyl acrylate is synthesized through the polymerization of acrylic monomers. The process involves UV-initiated polymerization in the presence of cross-linking agents such as N, N′-methylenebisacrylamide. This method is user-friendly, cost-efficient, and proceeds in an aqueous environment under atmospheric conditions without the use of heavy metal catalysts .
Industrial Production Methods: In industrial settings, this compound is produced by polymerizing it with other monomers like N-isopropyl acrylamide to create thermoresponsive super water absorbent hydrogels and superporous hydrogels. These hydrogels are used in various applications, including wound infection models and superabsorbent materials .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Sulfopropyl acrylate undergoes various chemical reactions, including polymerization and cross-linking. It is commonly used in the synthesis of hydrogels, where it reacts with other monomers to form cross-linked polymer networks .
Common Reagents and Conditions: The polymerization process typically involves the use of UV light as an initiator and cross-linking agents like N, N′-methylenebisacrylamide. The reactions are carried out in an aqueous environment under atmospheric conditions .
Major Products Formed: The primary products formed from these reactions are hydrogels with unique properties such as high water absorbency, thermoresponsiveness, and superporosity. These hydrogels are used in various applications, including biomedical and industrial fields .
Applications De Recherche Scientifique
3-Sulfopropyl acrylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Sulfopropyl acrylate involves its ability to introduce polar sites into polymer chains. This property enhances the hydrophilicity and water absorbency of the resulting hydrogels. The compound’s sulfo group interacts with water molecules, allowing the hydrogels to retain large amounts of water .
Comparaison Avec Des Composés Similaires
- 2-Acrylamido-2-methylpropane sulfonic acid
- Sodium styrene sulfonate
- Potassium 3-sulphonatopropyl acrylate
Comparison: 3-Sulfopropyl acrylate is unique due to its ability to form highly absorbent and thermoresponsive hydrogels. Compared to similar compounds, it offers better water absorbency and stability in aqueous environments. Its ability to introduce polar sites into polymer chains makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
39121-78-3 |
|---|---|
Formule moléculaire |
C6H10O5S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
3-prop-2-enoyloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10) |
Clé InChI |
NYUTUWAFOUJLKI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
